molecular formula C7H7ClF3N B2932289 3-(Difluoromethyl)-5-fluoroaniline hydrochloride CAS No. 2171837-44-6

3-(Difluoromethyl)-5-fluoroaniline hydrochloride

Cat. No.: B2932289
CAS No.: 2171837-44-6
M. Wt: 197.59
InChI Key: DKCMVXKVTGZBMG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-fluoroaniline hydrochloride is a chemical compound that features a difluoromethyl group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-fluoroaniline hydrochloride typically involves the introduction of the difluoromethyl group and the fluorine atom onto the aniline ring. One common method is the difluoromethylation of aniline derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the aniline ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-fluoroaniline hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-(Difluoromethyl)-5-fluoroaniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to enzymes and receptors. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated and fluorinated aniline derivatives, such as:

Uniqueness

3-(Difluoromethyl)-5-fluoroaniline hydrochloride is unique due to the specific positioning of the difluoromethyl and fluorine groups on the aniline ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-5-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,7H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCMVXKVTGZBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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